(S)-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate
CAS No.: 1217725-39-7
Cat. No.: VC21092768
Molecular Formula: C12H24N2O2
Molecular Weight: 228.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217725-39-7 |
|---|---|
| Molecular Formula | C12H24N2O2 |
| Molecular Weight | 228.33 g/mol |
| IUPAC Name | tert-butyl (3S)-3-(2-aminoethyl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13/h10H,4-9,13H2,1-3H3/t10-/m0/s1 |
| Standard InChI Key | GYLAYRXNMUUXJS-JTQLQIEISA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@H](C1)CCN |
| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)CCN |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)CCN |
Introduction
Chemical Identity and Structure
Molecular Identification
(S)-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate is a chiral piperidine derivative characterized by several key structural features. The compound is identified by the following parameters:
| Parameter | Value |
|---|---|
| CAS Number | 1217725-39-7 |
| Molecular Formula | C₁₂H₂₄N₂O₂ |
| Molecular Weight | 228.33 g/mol |
| IUPAC Name | (S)-tert-butyl 3-(2-aminoethyl)piperidine-1-carboxylate |
| Synonyms | (S)-1-Boc-3-(2-Aminoethyl)-Piperidine; (S)-2-(N-Boc-piperidin-3-yl)ethan-1-amine |
The compound contains a piperidine ring with nitrogen protection via a tert-butyloxycarbonyl (Boc) group, and an aminoethyl side chain at the 3-position with the (S) stereochemistry .
Structural Features
The structure of (S)-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate consists of several key components that contribute to its chemical behavior and biological activity:
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Piperidine Ring: A six-membered heterocyclic structure containing one nitrogen atom and five carbon atoms, forming the core scaffold of the molecule.
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tert-Butyloxycarbonyl (Boc) Group: A carbamate-based protecting group attached to the piperidine nitrogen (N1), which provides stability during various chemical transformations and prevents unwanted reactions at this nitrogen center .
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Aminoethyl Side Chain: A two-carbon chain with a terminal primary amine, attached at the 3-position of the piperidine ring with (S) stereochemistry .
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Stereocenter: The compound possesses a stereocenter at the 3-position of the piperidine ring, with the specific (S) configuration contributing to its three-dimensional structure and potential biological interactions .
The combination of these structural elements creates a molecule with both hydrophobic regions (the tert-butyl group and piperidine ring) and hydrophilic sites (the carbamate and primary amine), contributing to its versatility in medicinal chemistry applications.
Physical and Chemical Properties
Physical Properties
The physical properties of (S)-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate are important for understanding its behavior in different environments and applications:
| Property | Description |
|---|---|
| Physical State | White to off-white solid at room temperature |
| Solubility | Soluble in common organic solvents including dichloromethane, chloroform, methanol, and dimethylformamide; limited solubility in water |
| Purity (Commercial) | Typically available at 95-99% purity |
Chemical Properties
The chemical behavior of (S)-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate is primarily determined by its functional groups:
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Primary Amine Reactivity: The terminal primary amine is nucleophilic and can participate in various reactions including amide formation, reductive amination, and alkylation.
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Carbamate Stability and Reactivity: The Boc protecting group is stable under basic and neutral conditions but can be readily cleaved under acidic conditions (typically using trifluoroacetic acid or HCl), allowing for selective deprotection when needed in synthetic sequences .
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Chiral Center Stability: The stereocenter at the 3-position maintains its configuration under most reaction conditions, allowing for stereoselective transformations .
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Hydrogen Bonding Capability: Both the carbamate and amine groups can participate in hydrogen bonding, influencing the compound's interactions with biological macromolecules and solubility profiles.
The aminoethyl group facilitates interactions with biological macromolecules, enhancing binding affinity to target proteins or enzymes through hydrogen bonds and electrostatic interactions. These interactions can potentially modulate enzyme activity, influencing biochemical pathways critical for physiological functions.
Synthesis Methods
General Synthetic Approaches
The synthesis of (S)-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate typically involves multi-step procedures starting from appropriate chiral precursors. Several synthetic routes have been reported in the literature:
From Chiral Pool Starting Materials
One approach utilizes naturally occurring chiral compounds as starting materials to introduce the desired stereochemistry. This method often starts with (S)-malic acid or other readily available chiral compounds, which undergo a series of transformations to construct the piperidine ring with the correct stereochemistry at the 3-position .
Via Protected Intermediates
A common synthetic pathway involves:
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Preparation of an appropriately substituted piperidine with the correct stereochemistry
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N-protection with di-tert-butyl dicarbonate (Boc₂O)
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Installation of the aminoethyl side chain, often through extension of an existing functionality (such as conversion of an ester or carboxylic acid to the corresponding aminoethyl chain)
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Selective deprotection steps to reveal the primary amine while maintaining the Boc protection on the piperidine nitrogen
Specific Synthetic Procedure
The synthesis can be accomplished through the following general procedure:
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Boc-protection of (S)-nipecotic acid or a similar starting material
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Activation of the carboxylic acid using coupling reagents such as 1,1'-carbonyldiimidazole (CDI) or carbodiimide reagents
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Conversion to an aminoethyl derivative through appropriate functional group transformations
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Selective protection/deprotection steps to obtain the final compound with the primary amine exposed and the piperidine nitrogen Boc-protected
In one documented approach, the coupling of carboxylic acids with amines is facilitated by activating agents such as CDI. For example, in the synthesis of related compounds, a carboxylic acid is treated with CDI in DMF for 30 minutes, followed by the addition of an amine component to yield the desired coupling product after 24 hours of reaction .
Applications in Research and Development
Medicinal Chemistry Applications
(S)-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate has significant value in medicinal chemistry for several reasons:
Building Block for Drug Discovery
The compound serves as a versatile building block in medicinal chemistry due to its:
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Well-defined stereochemistry, which is crucial for developing stereoselective drug candidates
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Protected piperidine nitrogen, allowing for selective reactions at the primary amine
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Potential for further functionalization through the primary amine group
These features make it valuable for constructing compound libraries and developing structure-activity relationships in drug discovery programs .
Fragment-Based Drug Design
The compound fits within the parameters of fragment-based drug design approaches, where small molecular fragments are used as starting points for developing more complex drug candidates. The presence of both the piperidine ring and the primary amine provides two distinct pharmacophoric elements that can be elaborated to interact with biological targets .
Pharmaceutical Applications
The piperidine scaffold found in (S)-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate is present in numerous pharmaceutical compounds, indicating its potential utility in drug development:
Biological Activity and Mechanisms
Structure-Activity Relationships
The biological activity of (S)-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate is closely related to its structural features:
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The piperidine ring provides a rigid scaffold that can orient functional groups in specific spatial arrangements, crucial for receptor binding
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The primary amine can form hydrogen bonds with biological targets, particularly with carboxylate or carbonyl groups in proteins
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The Boc protecting group contributes hydrophobicity, which can enhance membrane permeability in biological systems
| Hazard Type | Classification | Warning Statement |
|---|---|---|
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed |
| Acute Toxicity (Dermal) | Category 4 | Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage |
| Serious Eye Damage | Category 1 | Causes serious eye damage |
| Corrosive to Metals | Category 1 | May be corrosive to metals |
| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled |
These hazard classifications are based on safety data sheet information for the compound .
| Supplier | Product Number | Purity | Package Size |
|---|---|---|---|
| Apollo Scientific | OR321348 | 97% | 1g |
| Chemenu | CM305100 | 95% | 1g |
| Crysdot | CD11327432 | 95+% | 1g |
| Alichem | 1217725397 | Not specified | 1g |
These suppliers provide the compound primarily for research and development purposes, particularly for medicinal chemistry and pharmaceutical research .
Quality Considerations
When sourcing this compound for research, several quality considerations should be taken into account:
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Purity: Typically available at 95-99% purity, which is suitable for most research applications
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Stereochemical Purity: The enantiomeric excess (ee) should be verified if the stereochemistry is critical for the intended application
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Storage Conditions: Proper storage is essential to maintain the integrity of the compound over time
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Certificate of Analysis: Reputable suppliers provide detailed analytical data confirming the identity and purity of the compound
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